REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([F:14])[C:5]2[O:9][C:8](C(O)=O)=[CH:7][C:6]=2[CH:13]=1>N1C2C(=CC=CC=2)C=CC=1.[Cu]>[Br:1][C:2]1[CH:3]=[C:4]([F:14])[C:5]2[O:9][CH:8]=[CH:7][C:6]=2[CH:13]=1
|
Name
|
|
Quantity
|
1.274 mmol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C2=C(C=C(O2)C(=O)O)C1)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Name
|
copper
|
Quantity
|
0.236 mmol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
CUSTOM
|
Details
|
irradiated in a microwave reactor at 230° C. for 60 min
|
Duration
|
60 min
|
Type
|
ADDITION
|
Details
|
The solution was diluted with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C2=C(C=CO2)C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 280 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 102.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |